molecular formula C11H13N3O2 B13058164 ethyl N-(N-cyano-4-methylanilino)carbamate

ethyl N-(N-cyano-4-methylanilino)carbamate

Cat. No.: B13058164
M. Wt: 219.24 g/mol
InChI Key: NWODSODUNJZLCS-UHFFFAOYSA-N
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Description

Ethyl N-(N-cyano-4-methylanilino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a cyano group and a methylanilino group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(N-cyano-4-methylanilino)carbamate typically involves the reaction of ethyl chloroformate with N-cyano-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the same basic reaction but is scaled up and optimized for large-scale production. Parameters such as reactant concentration, temperature, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(N-cyano-4-methylanilino)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as amines.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Ethyl N-(N-cyano-4-methylanilino)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of ethyl N-(N-cyano-4-methylanilino)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(N-cyano-4-methylanilino)carbamate
  • Ethyl N-(N-cyano-4-chloroanilino)carbamate
  • Ethyl N-(N-cyano-4-ethylanilino)carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl N-(N-cyano-4-methylanilino)carbamate

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)13-14(8-12)10-6-4-9(2)5-7-10/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

NWODSODUNJZLCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C#N)C1=CC=C(C=C1)C

Origin of Product

United States

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